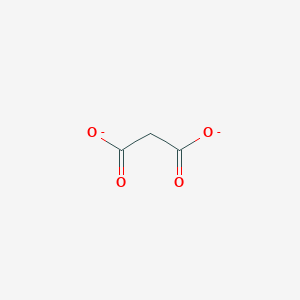

Propanedioic acid, ion(2-)

カタログ番号 B093846

:

156-80-9

分子量: 102.05 g/mol

InChIキー: OFOBLEOULBTSOW-UHFFFAOYSA-L

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08653268B2

Procedure details

A 1 L, two-necked flask containing 95% NaH (5.04 g, 210 mmol) was charged with 75 mL of DMF, evacuated, placed under a nitrogen atm, and cooled in an ice bath. Diisopropyl malonate (34.0 mL, 191 mmol) was carefully added dropwise via addition funnel under a positive flow of nitrogen (reaction vented through a needle placed in a septum on the second neck of the flask). After the addition of the malonate, the solution became very thick and yellow in color. After stirring for 1 h, the reaction was charged with 1,3-dibromo-2,2-dimethoxypropane (25.0 g, 95.4 mmol) in one portion and the reaction was heated to 140° C. for 24 h, upon which time the reaction became thick and orange in color. Saturated ammonium chloride (300 mL) was added and the mixture was extracted with hexanes (3×, 500 mL). The organic layers were combined, washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL), then dried over Na2SO4, filtered and concentrated to an oil. Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.) afforded the title compound as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.24 (d, 12H, J=6.0 Hz), 2.70 (s, 4H), 3.15 (s, 6H), 5.06 (m, 2H).

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].C([O-])(=O)CC([O-])=O.Br[CH2:24][C:25]([O:30][CH3:31])([O:28][CH3:29])[CH2:26]Br.[Cl-].[NH4+]>CN(C=O)C>[CH:13]([O:12][C:3]([C:4]1([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])[CH2:26][C:25]([O:30][CH3:31])([O:28][CH3:29])[CH2:24]1)=[O:11])([CH3:15])[CH3:14] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.04 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

34 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC(C)C)(=O)OC(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(CBr)(OC)OC

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with hexanes (3×, 500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to an oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |